molecular formula C9H11NO3 B15262040 2-(Aminomethyl)-3-methoxybenzoic acid

2-(Aminomethyl)-3-methoxybenzoic acid

Cat. No.: B15262040
M. Wt: 181.19 g/mol
InChI Key: FUWIFTPEOLVMHA-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-3-methoxybenzoic acid is an organic compound with a unique structure that includes an aminomethyl group attached to a methoxybenzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-3-methoxybenzoic acid typically involves the reaction of 3-methoxybenzoic acid with formaldehyde and ammonia or an amine under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-3-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of 2-(Formylmethyl)-3-methoxybenzoic acid or 2-(Carboxymethyl)-3-methoxybenzoic acid.

    Reduction: Formation of 2-(Aminomethyl)-3-methoxybenzyl alcohol.

    Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

2-(Aminomethyl)-3-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which 2-(Aminomethyl)-3-methoxybenzoic acid exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The aminomethyl group can also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)-4-methoxybenzoic acid
  • 2-(Aminomethyl)-3-ethoxybenzoic acid
  • 2-(Aminomethyl)-3-hydroxybenzoic acid

Uniqueness

2-(Aminomethyl)-3-methoxybenzoic acid is unique due to the specific positioning of the aminomethyl and methoxy groups on the benzoic acid core. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs. The methoxy group, in particular, can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

2-(aminomethyl)-3-methoxybenzoic acid

InChI

InChI=1S/C9H11NO3/c1-13-8-4-2-3-6(9(11)12)7(8)5-10/h2-4H,5,10H2,1H3,(H,11,12)

InChI Key

FUWIFTPEOLVMHA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1CN)C(=O)O

Origin of Product

United States

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